molecular formula C12H16N2O6 B14759474 1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione

Cat. No.: B14759474
M. Wt: 284.26 g/mol
InChI Key: NWNCURZHPMUJOS-DTHBNOIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-alpha-C-Allyluridine is a biomedical compound known for its ability to counteract RNA viruses by impeding viral duplication. It belongs to the class of ribo-nucleosides and has the molecular formula C12H16N2O6 with a molecular weight of 284.27

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-alpha-C-Allyluridine involves the introduction of an allyl group at the 4’ position of uridine. This can be achieved through various organic synthesis techniques, including nucleophilic substitution and palladium-catalyzed allylation reactions. The reaction conditions typically involve the use of solvents like toluene and catalysts such as palladium complexes .

Industrial Production Methods: Industrial production of 4’-alpha-C-Allyluridine may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would likely include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4’-alpha-C-Allyluridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of 4’-alpha-C-Allyluridine, such as alcohols, aldehydes, ketones, and substituted uridines .

Scientific Research Applications

4’-alpha-C-Allyluridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its antiviral properties, particularly against RNA viruses.

    Medicine: Potential therapeutic agent for viral infections due to its ability to inhibit viral replication.

    Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.

Mechanism of Action

The mechanism by which 4’-alpha-C-Allyluridine exerts its effects involves the inhibition of viral RNA replication. The compound targets viral RNA-dependent RNA polymerase, thereby preventing the synthesis of viral RNA. This inhibition disrupts the viral life cycle and reduces viral load in infected cells.

Comparison with Similar Compounds

    4’-C-Methyluridine: Another nucleoside analog with antiviral properties.

    2’-C-Methylcytidine: Known for its use in antiviral therapies.

    Remdesivir: A well-known antiviral drug that targets RNA-dependent RNA polymerase

Uniqueness: 4’-alpha-C-Allyluridine is unique due to its specific structural modification at the 4’ position, which enhances its antiviral activity compared to other nucleoside analogs. This structural feature allows it to effectively inhibit viral replication, making it a promising candidate for antiviral drug development.

Properties

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O6/c1-2-4-12(6-15)9(18)8(17)10(20-12)14-5-3-7(16)13-11(14)19/h2-3,5,8-10,15,17-18H,1,4,6H2,(H,13,16,19)/t8-,9+,10-,12-/m1/s1

InChI Key

NWNCURZHPMUJOS-DTHBNOIPSA-N

Isomeric SMILES

C=CC[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)CO

Canonical SMILES

C=CCC1(C(C(C(O1)N2C=CC(=O)NC2=O)O)O)CO

Origin of Product

United States

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